Arg-Gly-Glu-Ser (TFA)
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Overview
Description
Arg-Gly-Glu-Ser (TFA) is a peptide compound related to the RGD sequence, which is known for its role in cell adhesion and signaling. This compound is often used as a control for the inhibitory activity of RGDS on fibrinogen binding to activated platelets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Gly-Glu-Ser (TFA) typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process includes the sequential addition of protected amino acids to a resin-bound peptide chain. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) to yield the final product .
Industrial Production Methods
Industrial production of Arg-Gly-Glu-Ser (TFA) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product preparation .
Chemical Reactions Analysis
Types of Reactions
Arg-Gly-Glu-Ser (TFA) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can be used to break disulfide bonds if the peptide contains cysteine residues.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the formation of free thiol groups .
Scientific Research Applications
Arg-Gly-Glu-Ser (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.
Medicine: Explored for its potential in inhibiting platelet aggregation and as a therapeutic agent in cardiovascular diseases.
Industry: Utilized in the development of biomaterials and drug delivery systems
Mechanism of Action
Arg-Gly-Glu-Ser (TFA) exerts its effects by binding to integrin receptors on the cell surface. This binding inhibits the interaction between fibrinogen and activated platelets, thereby preventing platelet aggregation. The molecular targets involved include integrin receptors such as αvβ3 and αIIbβ3, and the pathways include the inhibition of MAP kinase signaling .
Comparison with Similar Compounds
Similar Compounds
Arg-Gly-Asp-Ser (RGDS): Another RGD-related peptide with similar inhibitory activity on fibrinogen binding.
Gly-Arg-Gly-Asp-Ser (GRGDS): A variant of the RGD sequence with additional glycine residues.
Cyclo(-Arg-Gly-Asp-D-Phe-Val-): A cyclic peptide with enhanced stability and binding affinity.
Uniqueness
Arg-Gly-Glu-Ser (TFA) is unique due to its specific sequence and the presence of trifluoroacetic acid, which enhances its solubility and stability. This makes it a valuable tool in research for studying integrin-mediated cell adhesion and signaling .
Properties
Molecular Formula |
C₁₈H₃₀F₃N₇O₁₀ |
---|---|
Molecular Weight |
561.47 |
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H29N7O8.C2HF3O2/c17-8(2-1-5-20-16(18)19)13(28)21-6-11(25)22-9(3-4-12(26)27)14(29)23-10(7-24)15(30)31;3-2(4,5)1(6)7/h8-10,24H,1-7,17H2,(H,21,28)(H,22,25)(H,23,29)(H,26,27)(H,30,31)(H4,18,19,20);(H,6,7)/t8-,9-,10-;/m0./s1 |
SMILES |
C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
sequence |
One Letter Code: RGES |
Origin of Product |
United States |
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